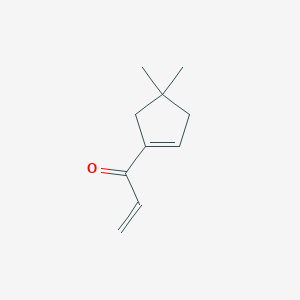
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is an organic compound with the molecular formula C10H14O. It is an α,β-unsaturated carbonyl compound, characterized by the presence of a cyclopentene ring substituted with two methyl groups and a propenone side chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one typically involves the reaction of 4,4-dimethyl-2-cyclopenten-1-one with propenal (acrolein) under basic conditions. The reaction proceeds via a Michael addition, followed by an aldol condensation to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl group to saturated alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the carbonyl group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are often employed
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclopentenes and propenones
Applications De Recherche Scientifique
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential cytotoxic effects against tumor cells, particularly in oral cancer research.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
Mécanisme D'action
The mechanism of action of 1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one involves its interaction with cellular targets, leading to various biological effects. The compound’s α,β-unsaturated carbonyl group can undergo Michael addition with nucleophiles in biological systems, potentially disrupting cellular processes and inducing cytotoxicity. This mechanism is particularly relevant in its anti-cancer activity, where it targets tumor cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,4-Dimethyl-2-cyclopenten-1-one
- 2-Hydroxy-3,4,4-trimethylcyclopent-2-enone
- 3,4,4-Trimethylcyclopent-2-enone
- 2-Hydroxy-4,4-dimethyl-3-nonylcyclopent-2-enone
Uniqueness
1-(4,4-Dimethylcyclopent-1-en-1-yl)prop-2-en-1-one is unique due to its specific structural features, including the presence of both a cyclopentene ring and a propenone side chain. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
87802-22-0 |
|---|---|
Formule moléculaire |
C10H14O |
Poids moléculaire |
150.22 g/mol |
Nom IUPAC |
1-(4,4-dimethylcyclopenten-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H14O/c1-4-9(11)8-5-6-10(2,3)7-8/h4-5H,1,6-7H2,2-3H3 |
Clé InChI |
MDQBPZFTVXXHSM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC=C(C1)C(=O)C=C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]prop-1-en-2-amine](/img/structure/B14397664.png)
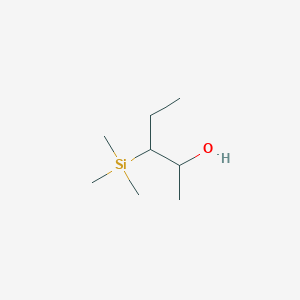
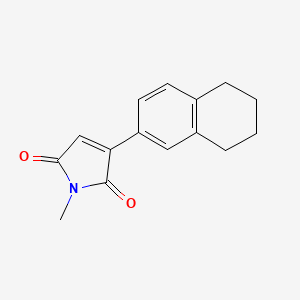
![N-Benzyl-2-[(quinolin-8-yl)oxy]propanamide](/img/structure/B14397686.png)
![7,8-diphenyl-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14397695.png)
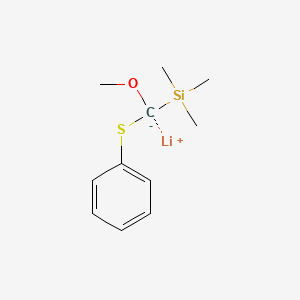

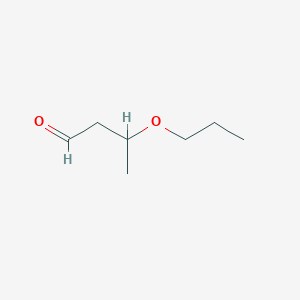
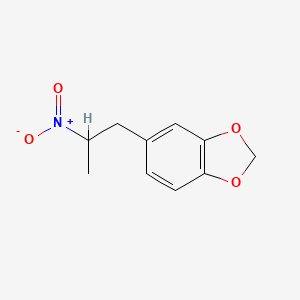
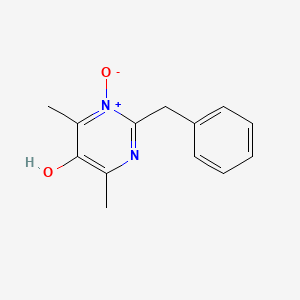
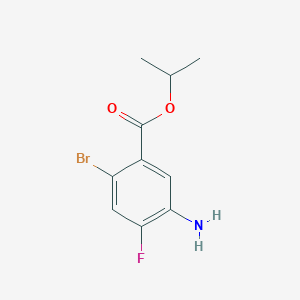
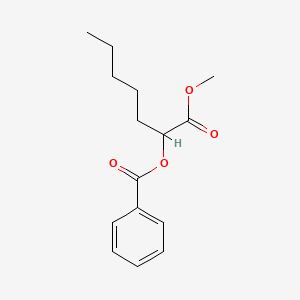
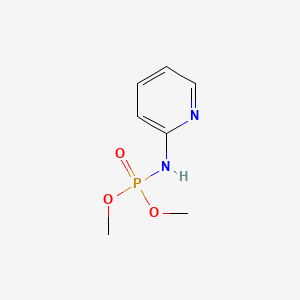
![1-[3-(4-Methoxyphenyl)-1,2,4-thiadiazol-5-yl]propan-2-one](/img/structure/B14397749.png)
